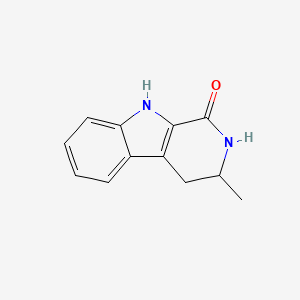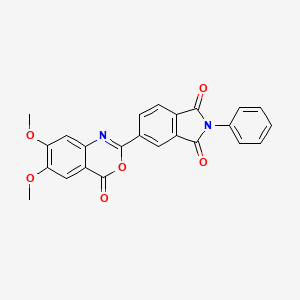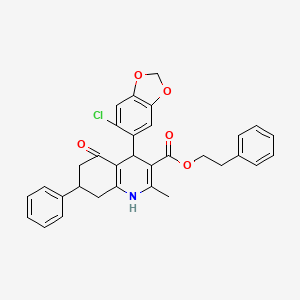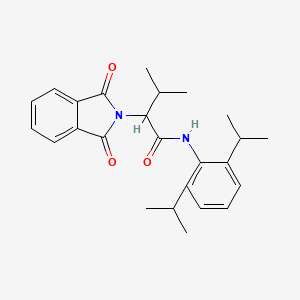
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (MTHC) is a naturally occurring alkaloid found in a variety of plants, including Peganum harmala and Banisteriopsis caapi. MTHC has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its effects on serotonin and dopamine levels, 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been found to have antioxidant properties, modulate the immune system, and inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in lab experiments is its relatively low toxicity compared to other psychoactive compounds. However, 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is not widely available and can be difficult to synthesize, which may limit its use in research.
Direcciones Futuras
There are several areas of research that could be explored in relation to 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. These include further studies on its potential therapeutic properties in cancer treatment, neuroprotection, and as an antidepressant. Additionally, more research is needed to fully understand the mechanism of action of 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one and its effects on the serotonergic and dopaminergic systems in the brain. Finally, the development of more efficient synthesis methods for 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one could make it more widely available for research purposes.
Métodos De Síntesis
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one can be synthesized by the condensation of tryptamine with an aldehyde or ketone in the presence of a reducing agent. One commonly used method involves the use of formaldehyde and sodium borohydride.
Aplicaciones Científicas De Investigación
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been studied for its potential therapeutic properties in a variety of areas, including cancer treatment, neuroprotection, and as an antidepressant. In cancer research, 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to inhibit the growth of cancer cells in vitro. In neuroprotection studies, 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been found to have antioxidant properties and protect against neuronal damage. As an antidepressant, 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to increase levels of serotonin and dopamine in the brain.
Propiedades
IUPAC Name |
3-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-6-9-8-4-2-3-5-10(8)14-11(9)12(15)13-7/h2-5,7,14H,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYHCDITGMJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)N1)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-cyclohexyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139841.png)

![2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)

![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)


![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)
